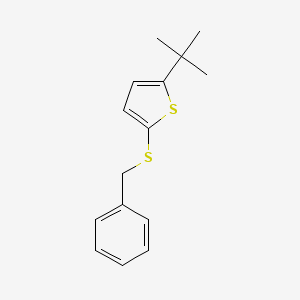
Tri(propargyl-NHCO-ethyloxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(propargyl-NHCO-ethyloxyethyl)amine is an organic compound composed of three propargyl functional groups attached to an amine group. It is a colorless liquid at room temperature and is used as a precursor to other organic compounds. This compound is known for its high purity and is often used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(propargyl-NHCO-ethyloxyethyl)amine is synthesized through a series of chemical reactions involving the introduction of propargyl groups to an amine. The synthesis typically involves the use of propargyl bromide and an amine under controlled conditions to ensure the formation of the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the high-purity product. The industrial production process is designed to ensure consistency and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Tri(propargyl-NHCO-ethyloxyethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The propargyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as azides or halides for substitution reactions
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
Tri(propargyl-NHCO-ethyloxyethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent and precursor in the synthesis of other organic compounds.
Biology: Employed in bioconjugation reactions to link biomolecules.
Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of Tri(propargyl-NHCO-ethyloxyethyl)amine involves its ability to react with various functional groups through click chemistry. The propargyl groups can undergo cycloaddition reactions with azides to form stable triazole linkages. This reactivity makes it a valuable tool in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
Propargylamine: Contains a single propargyl group attached to an amine.
Di(propargyl-NHCO-ethyloxyethyl)amine: Contains two propargyl groups attached to an amine.
Tri(propargyl-NHCO-ethyloxyethyl)amine: Contains three propargyl groups attached to an amine
Uniqueness
This compound is unique due to its three propargyl functional groups, which provide multiple reactive sites for chemical reactions. This makes it more versatile compared to similar compounds with fewer propargyl groups .
Properties
Molecular Formula |
C24H36N4O6 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-[2-[bis[2-[3-oxo-3-(prop-2-ynylamino)propoxy]ethyl]amino]ethoxy]-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C24H36N4O6/c1-4-10-25-22(29)7-16-32-19-13-28(14-20-33-17-8-23(30)26-11-5-2)15-21-34-18-9-24(31)27-12-6-3/h1-3H,7-21H2,(H,25,29)(H,26,30)(H,27,31) |
InChI Key |
IREDTJVEYMNUME-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CCOCCN(CCOCCC(=O)NCC#C)CCOCCC(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)




![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)





